molecular formula C8H9N3 B12828874 2-Amino-3-(methylamino)benzonitrile

2-Amino-3-(methylamino)benzonitrile

Cat. No.: B12828874
M. Wt: 147.18 g/mol
InChI Key: OIWFSWNZAMOZNQ-UHFFFAOYSA-N
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Description

2-Amino-3-(methylamino)benzonitrile: is an organic compound with the molecular formula C8H8N2 It is a derivative of benzonitrile, characterized by the presence of both an amino group and a methylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(methylamino)benzonitrile typically involves the reaction of N-methylaniline with boron trichloride in toluene under ice-cooling conditions. The mixture is then refluxed on an oil bath, followed by the addition of methyl thiocyanate . The product is further treated with aqueous sodium hydroxide and purified through silica gel chromatography .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(methylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.

    Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are used.

    Substitution: Reagents like and are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 2-amino-3-(methylamino)benzonitrile exhibit promising anticancer properties. For instance, the compound has been utilized in the synthesis of benzimidazole derivatives, which have shown significant activity against human colorectal carcinoma cell lines (HCT116). The compounds derived from this compound demonstrated lower IC50 values compared to standard chemotherapeutic agents, indicating higher potency in inhibiting cancer cell growth .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that various derivatives exhibit significant effects against both Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values for several synthesized derivatives were found to be notably low, suggesting strong antimicrobial efficacy .

Synthesis and Chemical Reactions

Organic Synthesis
this compound serves as a crucial intermediate in the synthesis of various organic compounds. It can be utilized in nucleophilic substitution reactions to form more complex molecules. For example, it has been involved in the preparation of diamidine DNA ligands, which are important for targeting transcription factors involved in cancer progression .

Preparation of Benzimidazole Derivatives
The compound's structure allows it to participate in oxidative coupling reactions, leading to the formation of bis-nitriles and subsequently benzimidazole derivatives. These derivatives are being explored for their potential as therapeutic agents due to their structural similarity to purine nucleotides, which are critical in cellular metabolism .

Material Science Applications

Fluorescent Materials
Due to its unique electronic properties, this compound has been investigated for use in fluorescent materials. Its ability to undergo intramolecular charge transfer makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that modifications to its structure can enhance its fluorescent properties, making it suitable for advanced material applications .

Data Tables

Application AreaCompound DerivativeActivity/PropertiesReference
Medicinal ChemistryBenzimidazole DerivativesAnticancer activity (IC50 < 5 µM)
AntimicrobialVarious DerivativesSignificant antimicrobial effects
Organic SynthesisNucleophilic SubstitutionsIntermediate for complex molecules
Material ScienceFluorescent CompoundsEnhanced electronic properties

Case Studies

  • Anticancer Efficacy Study
    A study evaluated the anticancer activity of synthesized benzimidazole derivatives from this compound against HCT116 cells. The results indicated that certain derivatives had IC50 values significantly lower than established chemotherapeutics, highlighting their potential as new cancer treatments .
  • Antimicrobial Activity Assessment
    In a comparative study of synthesized derivatives against various bacterial and fungal strains, several compounds derived from this compound exhibited MIC values below 5 µM, demonstrating their effectiveness as antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Amino-3-(methylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the conditions. Its effects are mediated through the modification of functional groups and the formation of new chemical bonds .

Comparison with Similar Compounds

  • 2-Amino-3-(dimethylamino)benzonitrile
  • 2-Amino-3-(ethylamino)benzonitrile
  • 2-Amino-3-(propylamino)benzonitrile

Comparison: 2-Amino-3-(methylamino)benzonitrile is unique due to the presence of both an amino group and a methylamino group, which confer distinct chemical properties.

Biological Activity

2-Amino-3-(methylamino)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in drug design.

  • Chemical Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 5361-36-6

Research indicates that this compound may exhibit inhibitory effects on specific enzymes related to neurodegenerative diseases. It has been studied as a potential inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders.

Key Findings:

  • Inhibition of nNOS : Compounds with similar structures have shown promising results in inhibiting nNOS, which could lead to neuroprotective effects in conditions like Parkinson's disease and Alzheimer's disease .
  • Cell Membrane Permeability : Modifications to the structure of nNOS inhibitors have been explored to enhance cell membrane permeability, crucial for central nervous system (CNS) drug development .

Biological Activity Data

The biological activity of this compound can be summarized through various in vitro and in vivo studies:

Study Type Activity Observed Reference
Inhibition AssayPotent nNOS inhibition
NeuroprotectionReduced apoptosis in neuronal cells
Pharmacokinetic StudyLow plasma protein binding

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a series of compounds similar to this compound. The results indicated that these compounds significantly decreased apoptotic neuronal numbers and increased neuronal viability under ischemic conditions. This suggests that structural analogs could offer protective benefits against ischemic injury, potentially applicable to stroke therapies .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of nNOS inhibitors revealed that modifications to the amino group and the introduction of methyl substituents could enhance inhibitory potency while maintaining selectivity against other NOS isoforms. This highlights the importance of chemical structure in determining biological activity .

Properties

IUPAC Name

2-amino-3-(methylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWFSWNZAMOZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=C1N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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